2-(Phenylamino)-5-[(thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a phenylamino group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and α-bromoacetophenone can yield a thiazole derivative, which can then be further functionalized to introduce the phenylamino and thiophene groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of surfactants in aqueous media have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino or thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Medicine: It is being explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(PHENYLAMINO)-2-(THIOPHEN-3-YL)ACETIC ACID: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-PHENYLPYRIDINE: Another compound with a phenyl group, but with different electronic properties and applications.
Uniqueness
2-(PHENYLAMINO)-5-[2-(THIOPHEN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring with phenylamino and thiophene groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4O2S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-anilino-5-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H14N4O2S2/c17-14(22)13-15(19-12(21)9-11-7-4-8-23-11)24-16(20-13)18-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,22)(H,18,20)(H,19,21) |
InChI Key |
KUNZSFIRSLRNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)CC3=CC=CS3)C(=O)N |
Origin of Product |
United States |
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